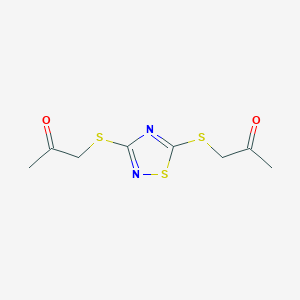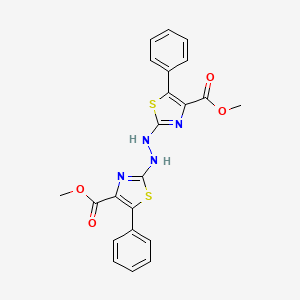![molecular formula C6H3Cl3F3N3S B14949584 2,3,5-Trichloro-6-hydrazinyl-4-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B14949584.png)
2,3,5-Trichloro-6-hydrazinyl-4-[(trifluoromethyl)sulfanyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE is a complex organic compound characterized by the presence of multiple halogen atoms and a hydrazino group attached to a pyridine ring. The trifluoromethylsulfanyl group adds to its unique chemical properties, making it a compound of interest in various scientific fields, including agrochemicals and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE typically involves multiple steps, starting from readily available precursorsThe trifluoromethylsulfanyl group is then added through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often relies on optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis process .
化学反応の分析
Types of Reactions
2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazino group, leading to the formation of amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield various amine derivatives .
科学的研究の応用
2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE has several applications in scientific research:
作用機序
The mechanism by which 2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its ability to form stable complexes with metal ions can disrupt various biological pathways .
類似化合物との比較
Similar Compounds
2,3,5-TRICHLORO-4-HYDRAZINO-6-(TRIFLUOROMETHYL)PYRIDINE: Shares a similar structure but lacks the trifluoromethylsulfanyl group.
2,3,5-DICHLORO-6-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE: Differs by having fewer chlorine atoms.
Uniqueness
The presence of the trifluoromethylsulfanyl group in 2,3,5-TRICHLORO-6-HYDRAZINO-4-[(TRIFLUOROMETHYL)SULFANYL]PYRIDINE imparts unique chemical properties, such as increased lipophilicity and stability, which are not observed in its similar counterparts .
特性
分子式 |
C6H3Cl3F3N3S |
|---|---|
分子量 |
312.5 g/mol |
IUPAC名 |
[3,5,6-trichloro-4-(trifluoromethylsulfanyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C6H3Cl3F3N3S/c7-1-3(16-6(10,11)12)2(8)5(15-13)14-4(1)9/h13H2,(H,14,15) |
InChIキー |
YPYUIUSMCGXMCP-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=NC(=C1Cl)Cl)NN)Cl)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949511.png)

![(2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14949521.png)
![2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14949524.png)

![5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14949526.png)
![4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid](/img/structure/B14949539.png)
![2-{4-[5-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)-1H-benzimidazol-2-yl]phenyl}-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14949546.png)
![N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine](/img/structure/B14949552.png)

![Butane-1,4-diyl bis[2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B14949559.png)
![4-chloro-N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide](/img/structure/B14949569.png)
![N',N''-{sulfanediylbis[furan-5,2-diyl(E)methylylidene]}bis[2-(2-bromo-4-methoxyphenoxy)acetohydrazide]](/img/structure/B14949576.png)

